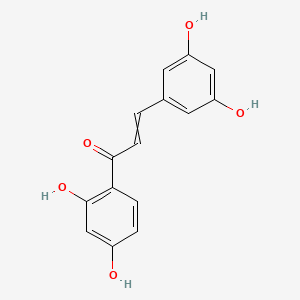

1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one

Description

This compound, also known as isoliquiritigenin (IUPAC name: (E)-1-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one), is a naturally occurring chalcone derivative with the molecular formula C₁₅H₁₂O₄. It belongs to the class of linear 1,3-diarylpropanoids and is classified as a 2-hydroxychalcone . Its structure features hydroxyl groups at the 2,4-positions of the A-ring and 3,5-positions of the B-ring (Figure 1).

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-2-3-13(15(20)8-10)14(19)4-1-9-5-11(17)7-12(18)6-9/h1-8,16-18,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMOFGFLBCKTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=CC(=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one

General Synthetic Strategy

The synthesis of 1-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one typically involves an aldol condensation between 2,4-dihydroxyacetophenone and 3,5-dihydroxybenzaldehyde. This reaction forms the α,β-unsaturated ketone system characteristic of chalcones.

Two main catalytic conditions have been reported:

- Alkaline conditions: Using potassium hydroxide (KOH) as a base catalyst in methanol or ethanol solvent.

- Acidic conditions: Using thionyl chloride (SOCl₂) as a catalyst in ethanol.

Both methods involve condensation followed by isolation and purification of the chalcone product.

Preparation Under Alkaline Conditions

Procedure

- A stoichiometric mixture of 2,4-dihydroxyacetophenone and 3,5-dihydroxybenzaldehyde (1:1 molar ratio) is dissolved in methanol or ethanol.

- Potassium hydroxide (4 equivalents) is added in one portion.

- The reaction mixture is warmed to approximately 50 °C and stirred until the reaction completes, monitored by thin-layer chromatography (TLC).

- After completion, the solvent is removed under reduced pressure.

- The residue is poured into ice water and neutralized with 10% aqueous hydrochloric acid.

- The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and filtered.

- The solvent is evaporated, and the crude product is purified by silica gel flash column chromatography using ethyl acetate/hexanes as the mobile phase.

- Final recrystallization from ethanol yields pure chalcone.

Outcomes

- The method yields high purity chalcone with good yield (typically above 80%).

- The reaction is relatively rapid and clean, with minimal side products.

- Characterization by IR and NMR confirms the formation of the chalcone structure.

Preparation Under Acidic Conditions

Procedure

- 2,4-dihydroxyacetophenone and 3,5-dihydroxybenzaldehyde (1:1 molar ratio) are dissolved in absolute ethanol.

- Thionyl chloride (approximately 0.5 mL, 3 equivalents) is added dropwise to the stirred mixture.

- The reaction is monitored by TLC and allowed to proceed for about 16 hours at room temperature.

- Ice water is added to decompose excess thionyl chloride.

- The mixture is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and filtered.

- Solvent removal under reduced pressure yields crude chalcone.

- Purification is performed by silica gel flash chromatography and recrystallization from ethanol.

Outcomes

- This method provides an alternative route with comparable yields and purity.

- The acidic condition can favor certain chalcone derivatives and may influence stereochemistry.

- The reaction is slower than the alkaline method but provides a clean product suitable for further applications.

Reaction Scheme and Chemical Equation

The general aldol condensation can be represented as:

$$

\text{2,4-dihydroxyacetophenone} + \text{3,5-dihydroxybenzaldehyde} \xrightarrow[\text{KOH or SOCl}2]{\text{EtOH}} \text{1-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one} + H2O

$$

Data Table Summarizing Preparation Conditions and Outcomes

| Parameter | Alkaline Method (KOH) | Acidic Method (SOCl₂) |

|---|---|---|

| Solvent | Methanol or Ethanol | Absolute Ethanol |

| Catalyst | Potassium Hydroxide (4 equiv.) | Thionyl Chloride (~3 equiv.) |

| Temperature | 50 °C | Room temperature |

| Reaction Time | Until completion (monitored by TLC) | ~16 hours |

| Work-up | Neutralization with HCl, extraction with ethyl acetate | Ice water quench, extraction with ethyl acetate |

| Purification | Silica gel chromatography, recrystallization | Silica gel chromatography, recrystallization |

| Yield | Typically >80% | Comparable yields |

| Product Purity | High (confirmed by IR, NMR) | High (confirmed by IR, NMR) |

Notes on Characterization and Research Outcomes

- The chalcone product is typically confirmed by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR), verifying the α,β-unsaturated ketone and hydroxyl substitution pattern.

- X-ray diffraction studies on related chalcones confirm the trans configuration of the double bond in the propenone moiety and monoclinic crystal systems.

- The presence of multiple hydroxyl groups enhances the compound's antioxidant and antimicrobial activity, making the purity and correct substitution pattern critical for biological studies.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups on the phenyl rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antioxidant properties and its role in cellular protection.

Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the A- and B-Rings

Chalcones are highly tunable scaffolds, and substituent positions significantly influence their physicochemical and biological properties. Below is a comparative analysis of isoliquiritigenin with its analogs:

Table 1: Structural and Functional Comparison of Isoliquiritigenin and Analogs

Physicochemical Properties

- Melting Points : Amine-modified derivatives (e.g., compounds 12–15 in ) exhibit melting points >170°C due to intermolecular hydrogen bonding, whereas methoxy-substituted analogs () show lower melting points (~106°C for compound 15) .

- Spectroscopic Data: Isoliquiritigenin’s ¹H-NMR typically shows peaks at δ 12.5 (OH), 7.8 (enone proton), and 6.3–6.8 (aromatic protons). Thiophene analogs () display distinct δ 7.5–7.7 signals for the heterocyclic ring .

Q & A

Q. Advanced Models

- CRISPR-edited cell lines to study target gene knockout effects.

- Murine NAFLD models (high-fat diet) with histopathology and lipidomics profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.